molecular formula C11H6F4O3S B8231551 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B8231551
M. Wt: 294.22 g/mol
InChI Key: RXEPYICNFYISLH-UHFFFAOYSA-N
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Description

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6F4O3S and a molecular weight of 294.22 g/mol . It is characterized by the presence of a fluorine atom on the naphthalene ring and a trifluoromethanesulfonate group. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-fluoronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

6-Fluoronaphthalene+Trifluoromethanesulfonic anhydride6-Fluoronaphthalen-1-yl trifluoromethanesulfonate\text{6-Fluoronaphthalene} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 6-Fluoronaphthalene+Trifluoromethanesulfonic anhydride→6-Fluoronaphthalen-1-yl trifluoromethanesulfonate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine-substituted naphthalene derivative.

Scientific Research Applications

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound can be used to introduce fluorine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.

    Material science: It is used in the preparation of fluorinated polymers and other advanced materials.

    Biological studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Fluoronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a reagent in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom on the naphthalene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloronaphthalen-1-yl trifluoromethanesulfonate
  • 6-Bromonaphthalen-1-yl trifluoromethanesulfonate
  • 6-Iodonaphthalen-1-yl trifluoromethanesulfonate

Uniqueness

6-Fluoronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions in biological systems.

Properties

IUPAC Name

(6-fluoronaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4O3S/c12-8-4-5-9-7(6-8)2-1-3-10(9)18-19(16,17)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPYICNFYISLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-3,4-dihydro-1-naphthalenyl trifluoromethane sulfonate (0.77 g, 2.8 mmol) in dioxan (15 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (0.95 g, 4.2 mmol) and the reaction mixture heated under reflux for 18 h. The solvent was removed in vacuo and the crude product purified by column chromatography on silica, eluting with hexane, to yield 6-fluoro-1-naphthyl trifluoromethanesulfonate as a white solid.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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